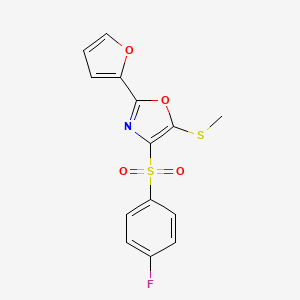

![molecular formula C18H17Cl2N5O2S B12135879 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide](/img/structure/B12135879.png)

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[4-Amino-5-(3-Ethoxyphenyl)(1,2,4-Triazol-3-ylthio)]-N-(3,4-Dichlorphenyl)acetamid ist eine komplexe organische Verbindung mit einem Triazolring, der für seine vielfältigen biologischen Aktivitäten bekannt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[4-Amino-5-(3-Ethoxyphenyl)(1,2,4-Triazol-3-ylthio)]-N-(3,4-Dichlorphenyl)acetamid umfasst in der Regel mehrere Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion mit Hydrazinderivaten und Schwefelkohlenstoff synthetisiert werden, gefolgt von einer Alkylierung mit Ethyliodid, um die Ethoxyphenylgruppe einzuführen.

Thioether-Bildung: Der Triazol-Zwischenprodukt wird dann mit einer Thiolverbindung umgesetzt, um die Thioetherbindung zu bilden.

Acetamid-Bildung: Der letzte Schritt beinhaltet die Reaktion des Triazol-Thioether-Zwischenprodukts mit 3,4-Dichloranilin und Essigsäureanhydrid, um die Acetamidgruppe zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, die präzise Steuerung der Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Amino- und Ethoxygruppen, eingehen, die zur Bildung der entsprechenden Oxide führen.

Reduktion: Reduktionsreaktionen können den Triazolring oder die Nitrogruppen (falls in Derivaten vorhanden) angreifen und sie in Amine umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung, Sulfonierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Salpetersäure (für die Nitrierung), Schwefelsäure (für die Sulfonierung) und Halogene (für die Halogenierung) sind typisch.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation zu Nitroso- oder Nitroderivaten führen, während die Reduktion verschiedene Aminderivate erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung aufgrund ihrer einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung, um das Verhalten von Triazolderivaten in verschiedenen chemischen Reaktionen zu verstehen.

Biologie

Biologisch wird die Verbindung auf ihr Potenzial als antimikrobielles, antifungizides oder Antikrebsmittel untersucht. Der Triazolring ist für seine Bioaktivität bekannt, was diese Verbindung zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der Medizin konzentriert sich die Forschung auf die potenziellen therapeutischen Wirkungen der Verbindung. Sie könnte auf ihre Wirksamkeit bei der Behandlung von Infektionen, entzündlichen Erkrankungen oder Krebs untersucht werden.

Industrie

Industriell könnte die Verbindung bei der Synthese komplexerer Moleküle oder als Zwischenprodukt bei der Herstellung von Arzneimitteln verwendet werden.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the triazole ring or the nitro groups (if present in derivatives), converting them to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. It may be explored for its efficacy in treating infections, inflammatory diseases, or cancer.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

Der Wirkungsmechanismus von 2-[4-Amino-5-(3-Ethoxyphenyl)(1,2,4-Triazol-3-ylthio)]-N-(3,4-Dichlorphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Der Triazolring kann die Enzymaktivität hemmen, indem er an das aktive Zentrum bindet, während die aromatischen Gruppen mit Zellmembranen oder anderen Proteinen interagieren und deren Funktion stören können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazol: Eine einfachere Triazolverbindung mit ähnlichen biologischen Aktivitäten.

3,5-Diamino-1,2,4-Triazol: Bekannt für seinen Einsatz in verschiedenen chemischen Reaktionen und seine potenzielle Bioaktivität.

4-Amino-3-Isopropyl-1,2,4-Triazol-5-on: Ein weiteres Triazolderivat mit unterschiedlichen chemischen Eigenschaften.

Einzigartigkeit

Was 2-[4-Amino-5-(3-Ethoxyphenyl)(1,2,4-Triazol-3-ylthio)]-N-(3,4-Dichlorphenyl)acetamid auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen, die eine einzigartige Reaktivität und potenzielle Bioaktivität verleihen. Das Vorhandensein sowohl von Ethoxy- als auch von Dichlorphenylgruppen kann seine Wechselwirkung mit biologischen Zielen verstärken, was es zu einem vielversprechenden Kandidaten für weitere Forschung macht.

Eigenschaften

Molekularformel |

C18H17Cl2N5O2S |

|---|---|

Molekulargewicht |

438.3 g/mol |

IUPAC-Name |

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |

InChI |

InChI=1S/C18H17Cl2N5O2S/c1-2-27-13-5-3-4-11(8-13)17-23-24-18(25(17)21)28-10-16(26)22-12-6-7-14(19)15(20)9-12/h3-9H,2,10,21H2,1H3,(H,22,26) |

InChI-Schlüssel |

MFIPUMFSKFCYHR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135797.png)

![(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135799.png)

![6-Phenylbenzo[a]phenazin-5-yl 4-methylbenzoate](/img/structure/B12135804.png)

![1-Benzyl-9'-bromo-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12135811.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12135812.png)

![N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135819.png)

![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-phenylacetamide](/img/structure/B12135820.png)

![3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12135823.png)

![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12135840.png)

![(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B12135846.png)

![N-{2-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-4-methylbenzamide](/img/structure/B12135852.png)

![N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12135866.png)

![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12135870.png)